Clonidine hydrochloride
Overview
Description
Clonidine hydrochloride is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and certain other conditions . It works by decreasing the levels of certain chemicals in your blood, allowing your blood vessels to relax and your heart to beat more slowly and easily .
Synthesis Analysis
Clonidine hydrochloride can be prepared in a powder form by adding lactose monohydrate to crushed and filtrated clonidine tablets . In another study, clonidine hydrochloride oral liquids were prepared from two different generic tablets in Ora-Blend .Chemical Reactions Analysis
The stability of Clonidine hydrochloride has been studied in various forms. For instance, a study found that Clonidine hydrochloride oral liquids (20-μg/mL) prepared from two different generic tablets in Ora-Blend and stored in amber plastic bottles remained stable over a period of 90 days at 25°C . Another study found that a 0.2 mg/g oral Clonidine hydrochloride powder remained stable for 120 days at 25°C ± 2°C and 60% ± 5% relative humidity .Physical And Chemical Properties Analysis
The physical and chemical properties of Clonidine hydrochloride have been studied in various forms. For example, the stability and physical properties of a 0.2 mg/g oral Clonidine hydrochloride powder were assessed in storage . Another study evaluated the physical and chemical stabilities of Clonidine hydrochloride oral liquids (20-μg/mL) prepared from two different generic tablets in Ora-Blend and stored in amber plastic bottles .Scientific Research Applications
Antihypertensive Mechanisms
Clonidine hydrochloride acts as a sympathetic inhibitor with a central site of action, demonstrating a notable antihypertensive effect by decreasing cardiac output with no consistent changes in total peripheral resistance. Interestingly, its administration leads to a decrease in peripheral plasma renin activity, which plays a pivotal role in blood pressure regulation. This action is mirrored in both animal models and humans, highlighting its potential in hypertension management and related cardiovascular research (Onesti et al., 1971).
Neonatal Applications
A distinct application of clonidine hydrochloride is in treating neonatal narcotic abstinence syndrome. It has shown efficacy in ameliorating major symptoms of narcotic withdrawal in infants exposed to narcotics due to maternal methadone maintenance, suggesting its safety and potential as a therapeutic agent in this context (Hoder et al., 1984).
Pharmaceutical Quality Control
In pharmaceutical research, clonidine hydrochloride's quantification in commercial preparations has been a focus, with studies developing spectrophotometric methods for its determination. These methods, based on the ion pair complex formation with thymol blue/bromophenol blue, are crucial for ensuring the quality and efficacy of clonidine hydrochloride in pharmaceutical products (Corciovă, 2016).
ADHD Treatment in Pediatrics
The extended-release formulation of clonidine hydrochloride has been examined for its efficacy and safety in treating children and adolescents with attention-deficit/hyperactivity disorder (ADHD). This research indicates its significant potential in improving ADHD symptoms, providing a non-stimulant option for managing this condition (Jain et al., 2011).
Innovative Drug Delivery Research
Emerging research has also delved into novel drug delivery systems involving clonidine hydrochloride, such as the comparison between thermal ink-jet printing and solvent casting for oral film preparation. These studies explore the mechanical properties and physical stability of the films, contributing to the development of more efficient and patient-friendly drug delivery methods (Buanz et al., 2015).
Safety And Hazards
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIFSRGNXRYGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4205-90-7 (Parent) | |
Record name | Clonidine hydrochloride [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044670 | |
Record name | Clonidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clonidine hydrochloride | |
CAS RN |
4205-91-8 | |
Record name | Clonidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4205-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clonidine hydrochloride [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLONIDINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clonidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clonidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLONIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76I6XXF06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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